Punctatin
Description
Properties
CAS No. |
34818-82-1 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 |
Synonyms |
(3E)-2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylene]-8-methoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Structural Elucidation of Punctatin and Its Stereochemistry
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Punctatin Structure Determination
NMR spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. By analyzing how atomic nuclei respond to a magnetic field and radiofrequency pulses, chemists can deduce the types of atoms present, their neighboring atoms, and their spatial relationships. libretexts.orgnih.gov
One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the hydrogen and carbon atoms within the this compound molecule. libretexts.org ¹H NMR spectroscopy is particularly useful for identifying different types of protons based on their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). Chemical shifts provide clues about the electronic environment of protons, while splitting patterns reveal the number of neighboring protons. libretexts.orgmsu.edu For this compound, ¹H NMR spectra would show distinct signals corresponding to protons in different functional groups (e.g., hydroxyl groups, methyl groups, methylene (B1212753) groups, olefinic protons). Analysis of these signals helps in identifying the various proton environments present in the molecule. rsc.orgresearchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.orglibretexts.org The chemical shifts of these carbon signals are indicative of the hybridization state and the types of atoms attached to the carbon. libretexts.org For this compound, the ¹³C NMR spectrum would show signals for each distinct carbon atom, including those in methyl groups, methylene groups, methine groups, and carbons involved in double bonds or bearing oxygen atoms. rsc.orgwisc.edu The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.
Quantitative NMR (qNMR) for this compound Analysis
Quantitative NMR (qNMR) is an analytical technique that utilizes the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal to determine the concentration or purity of a compound. mestrelab.comfujifilm.comresolvemass.ca While primarily used for quantification, the principle of qNMR can indirectly support structural analysis by confirming the relative ratios of different types of protons or carbons in a molecule, which must be consistent with the proposed structure. fujifilm.com For this compound, qNMR could be used to verify the purity of isolated samples or to determine the concentration of this compound in a mixture, which relies on having an accurately assigned spectrum where peak areas correspond to known numbers of nuclei in the proposed structure. mestrelab.comresolvemass.caspectroscopyeurope.com
Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis
Mass Spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. cnrs.frwikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. labmanager.combioanalysis-zone.comucla.edu This high precision allows for the determination of the exact molecular formula of a compound by comparing the experimentally determined mass with theoretically calculated masses for different elemental compositions. bioanalysis-zone.com For this compound, HRMS data would be used to confirm its molecular formula, C₁₅H₂₄O₃, by providing an exact mass measurement that matches the calculated mass for this formula. nih.gov This is a critical step in structural elucidation as it establishes the elemental composition that the proposed structure must satisfy.
Tandem Mass Spectrometry (MS/MS) for Structural Linkages
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step in between. nationalmaglab.orgwikipedia.org In MS/MS, a selected precursor ion (typically the molecular ion or a characteristic fragment ion) is fragmented, and the resulting product ions are then mass-analyzed. nationalmaglab.orgwikipedia.org The fragmentation patterns observed in MS/MS spectra provide valuable information about the connectivity of atoms and the presence of specific functional groups within the precursor ion. wikipedia.orgnationalmaglab.org By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which in turn helps in piecing together the structural subunits and their linkages. nationalmaglab.orgnih.gov For this compound, MS/MS experiments would involve selecting the molecular ion or a characteristic fragment ion and inducing fragmentation. The resulting fragment ions would be detected and their masses measured. Analysis of these fragmentation pathways can provide evidence for the presence of specific rings, chains, and functional groups, and how they are connected in the this compound structure. For instance, observed losses of small molecules like water or specific carbon fragments can support proposed structural features. rsc.org
Structural Elucidation and Stereochemistry of this compound
This compound, notably this compound A, is a naturally occurring sesquiterpene alcohol that has been the subject of structural investigations. Its complex molecular architecture and stereochemistry necessitate the application of a range of analytical techniques for complete characterization. This compound A has a molecular formula of C₁₅H₂₄O₃. mdpi.comrsc.org
Natural Occurrence and Isolation Methodologies of Punctatin
Diverse Natural Sources of Punctatin and Related Compounds
The primary sources of this compound are found within the microbial and fungal kingdoms. Related compounds, often sharing structural similarities or biosynthetic pathways, have also been observed in certain plant species.
Plant-Derived this compound Analogs
While the majority of protoilludane natural products are from fungal sources, a small percentage (3%) have been reported from plant sources. mdpi.com Caryophyllene-related analogues, which share a bicyclo[2.7.0]undecane skeleton, have been primarily isolated from terrestrial plants and plant-associated fungal species. nih.gov Studies on plant-based meat analogues also highlight the diverse range of compounds derived from plants, although not specifically in relation to this compound itself. researchgate.netmdpi.com
Advanced Isolation Techniques for this compound
The isolation of natural products like this compound from complex biological matrices typically involves a combination of extraction and chromatographic separation techniques.
Chromatographic Separations for this compound Purification (e.g., HPLC, GC)
Chromatographic methods are essential for separating mixtures into individual components based on their differential affinities towards a stationary and a mobile phase. chromtech.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two widely used techniques for separation and analysis. chromtech.comchromatographytoday.comlcservicesltd.co.uktricliniclabs.com HPLC utilizes a liquid mobile phase and is suitable for separating a wide range of compounds, including non-volatile and thermally labile substances, based on their interaction with the mobile and stationary phases, often related to polarity. chromtech.comchromatographytoday.comlcservicesltd.co.uk GC, on the other hand, uses a gaseous mobile phase and separates volatile compounds based on their boiling points and affinities for the stationary phase. chromtech.comchromatographytoday.comlcservicesltd.co.uk While both techniques are used for separation, the choice depends on the properties of the analyte. chromatographytoday.comlcservicesltd.co.uk For the isolation of this compound A from the culture filtrate of Poronia punctata, silica (B1680970) gel chromatography using a solvent mixture of benzene-ethyl acetate-acetic acid (50:49:1) was employed, allowing the separation of this compound A from other congeners. rsc.org
Extraction Methods from Biological Matrices
Extraction is a crucial initial step in isolating compounds from biological sources. This process separates components based on differences in solubility in different solvents. studymind.co.uk Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for extracting analytes from biological matrices like plasma, serum, urine, and tissue samples. windows.netnih.govnih.govgerstelus.com These methods aim to isolate the target compound from interfering matrix contaminants. windows.netnih.gov For the isolation of this compound A from the culture filtrate of Poronia punctata, extraction of the culture filtrate with ethyl acetate (B1210297) was performed. rsc.org
Crystallization and Purification Strategies for this compound
Crystallization is a key purification technique for solid organic compounds. studymind.co.ukesisresearch.orguct.ac.zaorgchemboulder.com It relies on the principle that compounds are generally more soluble in hot solvents than in cold ones. orgchemboulder.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. studymind.co.ukesisresearch.orguct.ac.zaorgchemboulder.com Recrystallization is a process of repeating crystallization to further enhance purity. studymind.co.ukesisresearch.orguct.ac.za The selection of an appropriate solvent or solvent mixture is critical for successful crystallization. esisresearch.orgrochester.edu For this compound A, recrystallization from ethyl acetate was used to obtain crystalline solid. rsc.org
Biosynthetic Investigations of Punctatin
Proposed Biosynthetic Pathways for Punctatin (e.g., Terpenoid Pathway)
The structural framework of many natural products provides clues to their biosynthetic origins. For a vast and diverse group of compounds known as terpenoids, the assembly process begins with simple five-carbon building blocks. acs.org The biosynthesis of these precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two primary routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net
While specific studies detailing the complete biosynthetic pathway of this compound are not extensively documented in the available literature, its chemical structure may suggest a relationship to known metabolic routes like the terpenoid pathway. Terpenoids are classified based on the number of five-carbon isoprene (B109036) units they contain, ranging from monoterpenoids (C10) to larger molecules like triterpenoids (C30) and tetraterpenoids (C40). nih.gov The assembly involves the sequential head-to-tail condensation of IPP and DMAPP to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). nih.gov These linear precursors are then transformed by a class of enzymes known as terpene synthases into a vast array of cyclic and acyclic structures. nih.govmdpi.com
Further modifications, including oxidation, reduction, acylation, and glycosylation, are often required to produce the final bioactive terpenoid compound. nih.gov A detailed investigation into this compound would be necessary to confirm if its biosynthesis follows this canonical pathway and to identify the specific precursors and intermediates involved.
Identification of Biosynthetic Gene Clusters for this compound Production
In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are often grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govwikipedia.org The identification and analysis of these BGCs are crucial for understanding and manipulating the production of natural products. frontiersin.org A typical BGC contains genes for the core biosynthetic enzymes (like terpene synthases or polyketide synthases), as well as genes for tailoring enzymes (e.g., oxidases, transferases), transport proteins, and regulatory elements. mdpi.comnih.gov
The process of identifying a BGC for a compound like this compound would involve genome sequencing of the producing organism. Bioinformatic tools, such as antiSMASH, are then used to scan the genomic data for sequences that are characteristic of known biosynthetic pathways. wikipedia.org These tools can identify signature genes and domain arrangements that point to the production of a specific class of secondary metabolites. youtube.com For instance, the presence of a terpene synthase gene alongside genes for cytochrome P450 oxidases within a clustered region would strongly suggest a terpenoid BGC. mdpi.com Experimental validation, often through gene knockout or heterologous expression of the identified cluster, is then required to definitively link a BGC to the production of this compound.
Enzymatic Activities and Mechanistic Studies in this compound Biosynthesis
The biosynthesis of a complex natural product is a multi-step process, with each step catalyzed by a specific enzyme. guidetopharmacology.org Understanding the function and mechanism of these enzymes is key to a complete picture of the biosynthetic pathway. mdpi.com
Should this compound's biosynthesis proceed via a terpenoid-like pathway, several key enzyme classes would be involved:
Terpene Synthases: These enzymes are responsible for the remarkable cyclization reactions of linear prenyl diphosphate precursors (like GPP or FPP) into the diverse carbon skeletons of terpenes. mdpi.com They catalyze complex carbocation-mediated cascade reactions to form one or more cyclic products from a single acyclic substrate. nih.gov
Cytochrome P450 Monooxygenases: This superfamily of enzymes often acts as tailoring enzymes, introducing hydroxyl groups or performing other oxidative modifications on the initial terpene scaffold. mdpi.com These modifications are crucial for the final structure and biological activity of the molecule.
Transferases: Other enzymes, such as acyltransferases or glycosyltransferases, may be involved in the final steps, attaching various functional groups to the core structure. mdpi.com
Mechanistic studies of these enzymes would involve their isolation and purification, followed by in vitro assays with putative substrates to determine their specific function and catalytic properties. Techniques like X-ray crystallography can provide detailed three-dimensional structures of the enzymes, offering insights into their active sites and catalytic mechanisms.
Precursor Incorporation Studies in this compound Biosynthesis
A classic method for elucidating a biosynthetic pathway is through precursor incorporation studies, often using isotopically labeled compounds. nih.gov In this experimental approach, potential precursors (e.g., amino acids, acetate (B1210297), or isoprenoid building blocks) labeled with stable isotopes (like ¹³C or ²H) or radioisotopes (like ¹⁴C or ³H) are fed to the organism that produces the natural product.
The final product, in this case, this compound, is then isolated, and analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the location and extent of isotope incorporation. If a labeled precursor is part of the biosynthetic pathway, the resulting this compound will show an enrichment of the isotope at specific positions in its structure. This information allows researchers to trace the metabolic flow and confirm which building blocks are used to construct the molecule. For example, feeding labeled mevalonate or 1-deoxy-D-xylulose 5-phosphate could definitively establish whether the MVA or MEP pathway, respectively, is used for the biosynthesis of this compound's isoprenoid units. acs.org
Biosynthetic Engineering Approaches for this compound Analog Production
The knowledge gained from studying a biosynthetic pathway can be applied to generate novel derivatives of a natural product through biosynthetic engineering. s3waas.gov.in This field combines genetic engineering and synthetic biology techniques to modify the biosynthetic machinery of an organism to produce new compounds, often with improved or altered biological activities. nih.govresearchgate.net
Several strategies could be employed for the production of this compound analogs:
Pathway Engineering: This involves the targeted inactivation (knockout) or overexpression of specific genes within the this compound BGC. For example, knocking out a gene for a tailoring enzyme might lead to the accumulation of an intermediate or a less-decorated analog. s3waas.gov.in
Precursor-Directed Biosynthesis and Mutasynthesis: In these approaches, the biosynthetic pathway of a key precursor is blocked by mutation. The organism is then supplied with synthetic analogs of that precursor, which may be incorporated by the downstream biosynthetic enzymes to generate novel derivatives. nih.gov
Enzyme Engineering: The biosynthetic enzymes themselves can be modified through protein engineering techniques like site-directed mutagenesis to alter their substrate specificity or catalytic activity, potentially leading to the production of new this compound analogs.
These approaches hold the potential to create a library of this compound-related molecules, which can then be screened for enhanced therapeutic properties or other valuable characteristics.
Total Synthesis and Synthetic Methodologies for Punctatin
Pioneering Total Syntheses of Punctatin A and D (e.g., Paquette's Work)
The laboratory of Leo A. Paquette accomplished the first enantiospecific total syntheses of (-)-Punctatin A and (+)-Punctatin D, a landmark achievement in the synthesis of this class of compounds. acs.org This work laid the foundation for subsequent synthetic endeavors and provided unambiguous confirmation of the structures of these natural products.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgias.ac.in Paquette's strategy for this compound A and D involved several key retrosynthetic disconnections. The core of their approach was to simplify the complex tetracyclic framework into more manageable building blocks. A primary disconnection was made at the ester linkage, separating the bicyclo[3.3.0]octane core from the side chain. Further analysis of the core identified a strategic bond cleavage to break the five-membered ring, leading to a hydrindane precursor. This hydrindane system was, in turn, envisioned to be accessible from a simpler monocyclic precursor, highlighting a convergent approach to the synthesis. libretexts.org
A critical challenge in the total synthesis of punctatins is the precise control of multiple stereocenters. Paquette's synthesis is a notable example of an enantiospecific approach, where the chirality of the final product is derived from a chiral starting material. acs.org By starting with a molecule that already possesses the desired stereochemistry at a key position, the subsequent stereochemical outcomes of the reactions are biased towards the formation of the correct diastereomer. This substrate-controlled strategy was instrumental in establishing the absolute stereochemistry of the target molecules. Other stereocontrol tactics employed in this compound synthesis include the use of chiral reagents and catalysts to induce asymmetry in key bond-forming reactions, ensuring the desired three-dimensional arrangement of atoms in the final structure.
Synthetic Approaches to this compound's Core Skeletal Architecture (e.g., Hydrindane Scaffold Construction)
The construction of the fused bicyclic system, specifically the hydrindane scaffold, is a central feature of many synthetic routes toward punctatins. Various methodologies have been explored to assemble this core structure efficiently. One common strategy involves the use of intramolecular cyclization reactions, where a suitably functionalized acyclic or monocyclic precursor is induced to form the bicyclic system. For instance, radical cyclizations and transition-metal-catalyzed ring-closing reactions have proven effective in forging the carbon-carbon bonds necessary to construct the hydrindane framework. The choice of reaction often depends on the desired substitution pattern and stereochemistry of the final product.
Novel Synthetic Strategies for this compound Analogs
The development of novel synthetic strategies is crucial for accessing analogs of this compound, which are valuable for structure-activity relationship studies. nih.gov These modern approaches often focus on improving synthetic efficiency and enabling the rapid generation of molecular diversity.
Photochemistry offers unique opportunities for the construction of complex molecular architectures that may be difficult to access through traditional thermal reactions. nih.gov The use of light to induce chemical transformations can lead to the formation of strained ring systems and unique bond constructions. nih.gov For the synthesis of this compound analogs, photochemical [2+2] cycloadditions could be envisioned as a key step to construct the cyclobutane ring found in some members of the family. Furthermore, photochemical rearrangements could be employed to elaborate the core structure and introduce diverse functionalities, providing access to a wide range of novel this compound derivatives. researchgate.net
Desymmetrization Strategies in this compound Total Synthesis
The creation of specific stereocenters is a critical challenge in the total synthesis of this compound. Desymmetrization of a symmetric or meso-compound has emerged as a powerful and efficient strategy to install chirality early in the synthetic sequence. rsc.org This approach can significantly shorten synthetic routes by avoiding tedious resolution steps or the use of chiral pool starting materials.
In the context of this compound synthesis, desymmetrization strategies often focus on the enantioselective transformation of a prochiral intermediate. A common approach involves the enzymatic desymmetrization of a meso-diol. Lipases are frequently employed for this purpose due to their commercial availability, broad substrate tolerance, and ability to function in organic solvents. mdpi.com For instance, a meso-diol can be selectively acylated in the presence of a lipase and an acyl donor, resulting in a chiral monoester with high enantiomeric excess. This monoacylated product can then be carried forward through the synthesis, with the newly introduced chiral center directing the stereochemistry of subsequent reactions.
Another powerful desymmetrization technique involves the use of chiral catalysts. nih.govorganic-chemistry.org Chiral phosphoric acids, for example, have been utilized in the enantioselective condensation of meso 1,3-diones with nucleophiles, creating an all-carbon quaternary stereocenter in a single step with high enantioselectivity. nih.gov While not yet reported specifically for a total synthesis of this compound, such methods hold great promise for future, more efficient synthetic routes to this complex molecule and its analogs. The application of these strategies allows for the precise construction of the chiral centers embedded within the this compound core.
| Desymmetrization Method | Catalyst/Enzyme | Substrate Type | Key Transformation | Advantages |
| Enzymatic Acylation | Lipase (e.g., from Candida antarctica) | meso-Diol | Enantioselective monoacylation | High enantioselectivity, mild reaction conditions, commercially available enzymes. mdpi.comunife.it |
| Chiral Acid Catalysis | Chiral Phosphoric Acid | meso-1,3-Diketone | Enantioselective condensation | Generation of quaternary stereocenters, high efficiency. nih.gov |
| Reductive Amination | Chiral Boro-phosphate | 2,2-disubstituted 1,3-cyclopentadiones | Enantioselective reductive amination | Creates chiral β-amino ketones with high enantioselectivity. organic-chemistry.org |
Advances in Late-Stage Functionalization for this compound Derivatives
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the direct modification of a complex molecule, such as a natural product, at a late point in its synthesis. nih.govnih.govchimia.ch This approach allows for the rapid generation of a library of analogs from a common advanced intermediate or the natural product itself, which can then be screened for improved biological activity or other desirable properties. researchwithrutgers.com
In the context of this compound, LSF can be used to explore the structure-activity relationships (SAR) of the molecule. By selectively modifying different positions on the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological activity. For example, C-H activation/functionalization reactions can be used to introduce new substituents at positions that are difficult to access through traditional synthetic methods.
Recent advances in catalysis have provided a range of new tools for LSF. researchwithrutgers.com For instance, transition metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at specific sites on the this compound core. researchwithrutgers.com Photoredox catalysis has also emerged as a mild and efficient method for a variety of late-stage transformations. The application of these modern synthetic methods to the this compound scaffold can lead to the discovery of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov
| LSF Reaction Type | Catalyst/Reagent | Targeted Modification | Potential this compound Application |
| C-H Activation/Functionalization | Transition metals (e.g., Pd, Rh, Ru) | Introduction of new C-C or C-X bonds | Modification of the carbocyclic core. |
| Cross-Coupling Reactions | Palladium catalysts with specialized ligands | Arylation, alkylation, etc., of (pseudo)halides | Diversification of peripheral substituents. researchwithrutgers.com |
| Photoredox Catalysis | Ru or Ir-based photocatalysts | Radical-mediated transformations | Introduction of fluorinated groups or other functionalities under mild conditions. |
Punctatin Derivatives and Structure Activity Relationship Sar Studies
Design and Chemical Synthesis of Punctatin Analogs
The design and chemical synthesis of this compound analogs are key steps in exploring the relationship between structure and activity. This process involves creating modified versions of the this compound molecule to investigate how specific changes influence its biological effects. Chemical synthesis techniques are employed to construct these analogs, often starting from readily available precursors or building blocks. tomah.educationrsc.orgnih.govosdd.net The goal is to generate a series of related compounds that can be systematically tested for their biological activities. nih.govosdd.net The synthesis design can be facilitated by computational pipelines that propose routes for creating thousands of potentially synthesizable analogs. nih.gov
Methodologies for Exploring this compound's Chemical Space
Exploring the chemical space of this compound involves systematically investigating a vast number of potential related molecules. biosolveit.deacs.orgmit.edu The chemical space is immense, with estimates of possible chemical compounds ranging from 1018 to 10200. acs.org Methodologies for exploring this space include both the construction of chemical spaces (enumerating potential molecules) and directed searches within these spaces. biosolveit.de High-throughput screening and machine learning techniques are increasingly used to navigate this vast molecular landscape efficiently. acs.orgrsc.org The aim is to identify molecules with specific desirable properties, such as enhanced biological activity. biosolveit.deacs.org This exploration can be guided by computational tools and databases. biosolveit.dersc.org
Mechanistic Probes based on this compound Modifications
Mechanistic probes are modified versions of a bioactive molecule used to understand its mechanism of action. By selectively altering specific parts of the this compound structure, researchers can create probes that help elucidate how this compound interacts with its biological targets and triggers a response. While the provided search results discuss mechanistic probes in the context of interpreting neural network models and understanding biological processes like mitochondrial tRNA metabolism or plant defense arxiv.orgresearchgate.netalignmentforum.orgnih.govresearchgate.net, specific details on mechanistic probes based on this compound modifications were not found. However, the general principle involves using structural modifications to perturb interactions and observe the resulting functional consequences, thereby gaining insights into the molecular mechanism.
Elucidation of Structural Determinants for this compound Biological Activities
The elucidation of structural determinants for this compound's biological activities involves identifying which parts of the this compound molecule are essential for its observed effects. This is a core aspect of SAR studies. wikipedia.orggardp.org By synthesizing and testing a series of this compound analogs with specific structural variations, researchers can determine which functional groups, rings, or stereochemical features are critical for binding to a target or eliciting a particular biological response. wikipedia.orggardp.org For example, in studies of other compounds, specific domains or residues have been identified as critical for bioactivity through the analysis of modified analogs. nih.govnih.gov While detailed research findings specifically on this compound's structural determinants were not extensively covered in the search results, this type of study would typically involve correlating structural changes in this compound analogs with observed changes in their biological activity, potentially using data tables to present these correlations.
Preclinical Biological Activities and Mechanistic Investigations of Punctatin
In Vitro Cellular Activity Profiles of Punctatin
The initial assessment of a compound's biological effects is typically conducted through a series of in vitro cellular assays. These assays are designed to measure the compound's impact on cell viability, proliferation, and other key cellular functions, providing a preliminary screen for its efficacy.
Cell-based assays are fundamental tools for the initial screening of the cytotoxic and anti-proliferative effects of novel compounds. Due to a lack of specific data for this compound, findings for the closely related compound, Rubrothis compound, are presented here. Rubrothis compound has demonstrated significant anticancer activity in various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Studies on Rubrothis compound have utilized this assay to determine its half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In a study evaluating its cytotoxic effects, Rubrothis compound was tested against the human cervical carcinoma cell line, HeLa. The results indicated a significant dose-dependent inhibition of cell proliferation. Another study investigated its activity in human gastric carcinoma BGC-823 cells and normal human gastric epithelial GES-1 cells, highlighting its selective tumoricidal effect.
| Cell Line | Cell Type | Assay | IC50 Value | Reference Compound(s) |
|---|---|---|---|---|
| HeLa | Human Cervical Carcinoma | MTT | 93.71 ± 1.96 µM (in dark) | - |
| BGC-823 | Human Gastric Carcinoma | MTT | 12.57 µM | Taxol |
| GES-1 | Normal Human Gastric Epithelial | MTT | No significant toxicity | - |
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. While specific data for this compound is unavailable, research on Rubrothis compound indicates that its anticancer effects are mediated through the induction of apoptosis.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Studies have shown that Rubrothis compound induces apoptosis in HeLa cells through the mitochondrial pathway. This is characterized by the loss of mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the activation of caspases, which are key executioners of apoptosis. Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed.
Furthermore, another potential mechanism of Rubrothis compound's anticancer activity is through the inhibition of telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Research suggests that Rubrothis compound may exert its effects by downregulating the gene expression of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.
| Affected Pathway | Key Molecular Events | Observed Outcome |
|---|---|---|
| Mitochondrial Apoptosis Pathway | Loss of mitochondrial membrane potential, increased ROS, activation of caspase-3, -8, and -9 | Induction of apoptosis in HeLa cells |
| Telomerase Regulation | Downregulation of hTERT gene expression | Inhibition of telomerase activity |
The evaluation of a compound in cellular models that mimic specific diseases is a critical step in preclinical research. For anticancer drug development, this involves using a panel of cancer cell lines representing different tumor types.
As detailed in section 7.1.1, Rubrothis compound has been evaluated in human cervical carcinoma (HeLa) and human gastric carcinoma (BGC-823) cell lines. These studies provide initial evidence of its potential as an anticancer agent. The finding that it exhibits selective cytotoxicity towards cancer cells while having minimal effect on normal cells (GES-1) is particularly promising for its therapeutic potential. The efficacy of Rubrothis compound was also found to be comparable to established anticancer drugs like cisplatin (B142131) and taxol in some studies.
Molecular Target Identification and Validation for this compound
Identifying the specific molecular target(s) of a compound is a key step in understanding its mechanism of action and for optimizing its therapeutic properties. This process involves a combination of experimental and computational approaches. There is currently no publicly available information regarding the specific molecular target identification and validation for this compound. The following subsections describe the general methodologies that would be employed for such investigations.
Direct binding assays are used to confirm a physical interaction between a compound and its putative target protein. These assays are crucial for validating potential targets identified through other methods. Common techniques include:
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a compound to a target protein immobilized on a sensor surface in real-time, providing kinetic data on the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd).
Affinity Chromatography: In this method, the compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.
Proteomic profiling techniques allow for the large-scale identification of proteins that interact with a compound. These unbiased approaches can reveal novel targets and provide a broader understanding of the compound's cellular effects.
Affinity-Based Proteomics: This approach, often referred to as chemical proteomics, involves using a modified version of the compound (e.g., with a biotin (B1667282) tag) as a "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Thermal Proteome Profiling (TPP): TPP measures the change in the thermal stability of proteins in the presence of a compound. The binding of a ligand typically stabilizes its target protein, leading to a shift in its melting temperature, which can be detected by mass spectrometry.
Genetic Interaction Studies for this compound Mechanism of Action
Genetic interaction studies are instrumental in elucidating the mechanism of action of a compound by identifying genes that modulate its activity. These studies typically involve screening a library of genetic mutants (e.g., deletion or knockdown libraries) to find genes that, when altered, either enhance or suppress the effects of the compound. A synergistic interaction, where the combination of a gene mutation and the compound results in a greater-than-expected effect, might suggest that the gene product operates in a parallel or compensatory pathway to the drug's target. Conversely, an antagonistic interaction, where the gene mutation alleviates the compound's effect, could indicate that the gene product is in the same pathway or is a component of the drug's target complex.
Computational and In Silico Approaches for this compound Target Prediction
Computational, or in silico, approaches are powerful tools for predicting the potential molecular targets of a compound. nih.govcreative-biolabs.comnih.gov These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle of chemical similarity, where the structure of the compound of interest is compared to databases of compounds with known biological targets. nih.gov Structure-based methods, on the other hand, involve docking the three-dimensional structure of the compound into the binding sites of known protein structures to predict binding affinity and potential interactions. creative-biolabs.com These computational predictions provide valuable hypotheses that can then be validated experimentally.
In Vivo Efficacy Studies of this compound in Animal Models
Evaluating the efficacy of a compound in living organisms is a critical step in preclinical development. These studies provide insights into the compound's potential therapeutic effects in a complex biological system.
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) biomarkers are molecular indicators that a drug is engaging its target and eliciting a biological response. fda.govmdpi.com In animal studies, the analysis of PD biomarkers in tissues or bodily fluids can provide crucial evidence of a compound's mechanism of action in vivo. regulations.gov For example, if a compound is designed to inhibit a specific enzyme, a PD biomarker could be the downstream product of that enzyme. Measuring changes in the levels of this biomarker following treatment can confirm target engagement and help to establish a dose-response relationship. fda.gov
Establishment and Characterization of Relevant Preclinical Animal Models for this compound Research
The selection and characterization of appropriate animal models are fundamental to the success of preclinical research. news-medical.netupenn.edunih.govnih.gov An ideal animal model should recapitulate key aspects of the human disease being studied. upenn.edu This involves considering the genetic background of the animal, the method of disease induction, and the pathological features of the resulting condition. researchgate.net For cancer research, this may involve using genetically engineered mouse models that spontaneously develop tumors with specific genetic mutations or patient-derived xenograft (PDX) models where tumor tissue from a patient is directly implanted into mice. nih.gov
Mechanistic Elucidation of this compound's Biological Actions at the Molecular and Cellular Level
Understanding how a compound exerts its effects at the most fundamental level is crucial for its development. nih.govnih.gov This involves a combination of biochemical, molecular, and cell biology techniques to identify the direct molecular target(s) and the downstream signaling pathways that are modulated. Techniques such as affinity chromatography, mass spectrometry, and cellular thermal shift assays can be used to identify protein binding partners. Subsequent cell-based assays can then be employed to investigate the functional consequences of this interaction, such as changes in protein phosphorylation, gene expression, or cell cycle progression.
Challenges and Future Perspectives in Punctatin Research
Advancements in Sustainable Isolation and Production of Punctatin
The primary source of this compound is the fungal genus Pestalotiopsis. researchgate.net Traditional isolation methods from natural sources can be limited by factors such as fungal growth conditions, yield variability, and environmental impact. Achieving sustainable production requires exploring alternative and enhanced isolation techniques. Future perspectives in this area include optimizing fermentation processes for higher this compound yields from fungal cultures and investigating potential endophytic sources that might offer more efficient or environmentally friendly isolation. researchgate.net Advancements in biotechnology and microbial engineering could play a significant role in developing scalable and sustainable production methods, potentially through engineered biosynthesis pathways. core.ac.uk
Development of Chemoenzymatic and Bio-Inspired Synthetic Routes for this compound
The structural complexity of this compound presents challenges for purely chemical synthesis. Developing efficient and environmentally benign synthetic routes is a key area for future research. Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a promising avenue by leveraging the high selectivity and efficiency of enzymes for specific steps in the synthesis. nih.govresearchgate.net Bio-inspired synthesis, drawing inspiration from the natural biosynthetic pathways in fungi, could also lead to novel and potentially more direct synthetic strategies. worktribe.com Challenges include identifying suitable enzymes or enzyme cascades and integrating them effectively with chemical reactions. Future work will likely focus on engineering enzymes for desired reactivity and developing one-pot chemoenzymatic processes to improve efficiency and reduce waste. nih.govwordpress.com
Integration of Computational Chemistry and Machine Learning in this compound Discovery
Computational chemistry and machine learning are increasingly valuable tools in natural product research and drug discovery. bioscipublisher.comnih.govresearchgate.net For this compound, these approaches can aid in understanding its chemical properties, predicting potential biological activities, and guiding the design of new analogs. bioscipublisher.comnih.govriken.jp Challenges include the need for high-quality data on this compound and its interactions, as well as developing robust computational models specifically tailored to its structural class. bioscipublisher.com Future perspectives involve utilizing computational chemistry for conformational analysis, predicting binding affinities to potential biological targets, and employing machine learning algorithms for virtual screening and de novo design of this compound-inspired molecules with improved properties. schrodinger.com
Exploration of New Biological Activities for this compound
While this compound has known biological activities, its full therapeutic potential may not yet be realized. researchgate.net Exploring new biological activities is a crucial future direction. This involves broad-spectrum screening against diverse biological targets and pathways. Research could focus on areas suggested by its structural features or its natural origin from fungi, which are known producers of diverse bioactive compounds. researchgate.netmdpi.com Challenges include the need for comprehensive biological assay panels and collaborative efforts across different research disciplines. Future studies could uncover novel antimicrobial, antifungal, antiviral, or even anticancer properties, expanding the potential applications of this compound. researchgate.netresearchgate.netjobrc.org
Strategies for Overcoming Synthetic Complexities of this compound Analogs
Synthesizing analogs of this compound is essential for structure-activity relationship (SAR) studies and for developing compounds with improved potency, selectivity, and pharmacokinetic properties. However, the complex polycyclic structure of this compound makes analog synthesis challenging. nih.govacs.org Strategies to overcome these complexities include developing modular synthetic approaches that allow for the facile introduction of variations at specific positions, utilizing novel synthetic methodologies such as photochemistry or flow chemistry, and employing protecting group strategies effectively. acs.org Future research will focus on creating efficient and versatile synthetic routes that enable the rapid generation of diverse this compound analog libraries for biological evaluation.
Interdisciplinary Research Directions for this compound Studies
Advancing this compound research requires collaboration across multiple scientific disciplines. researchgate.netschmidtsciencefellows.orgresearchgate.net Interdisciplinary research directions include combining expertise in mycology and microbiology for sustainable sourcing, integrating synthetic chemistry and enzymology for efficient synthesis, and merging computational chemistry and biology for activity prediction and mechanism elucidation. nih.govwordpress.comriken.jpschmidtsciencefellows.orgresearchgate.netunige.itaip.orgtmu.ac.inusm.eduyoutube.comscientists.uzaip.orgreddit.comuwm.edu Future perspectives involve fostering collaborations between academic institutions and industry, establishing open data platforms for sharing research findings, and developing standardized protocols for this compound isolation and characterization to facilitate comparative studies. wikipedia.orgontosight.aibioregistry.ioreadthedocs.io This integrated approach will accelerate the discovery and development of this compound-based compounds.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Punctatin, and how do they ensure reproducibility in structural validation?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) to confirm molecular structure and stereochemistry, ensuring peak assignments align with predicted spectra.
- Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95% recommended for pharmacological studies) .
- For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-reference spectral data with synthetic protocols (e.g., reaction time, solvent systems) to ensure reproducibility .
Q. What is the biological significance of this compound in current pharmacological research?
- Methodological Answer :
- Prioritize target identification assays (e.g., enzyme inhibition, receptor binding) to map this compound’s mechanism of action. Use dose-response curves (IC₅₀/EC₅₀) to quantify potency .
- Validate findings with knockout models or RNA interference to confirm phenotypic relevance. Compare results against known analogs to contextualize novelty .
- Example data table for preliminary screening:
| Assay Type | Target Protein | IC₅₀ (μM) | Selectivity Index | Reference Compound |
|---|---|---|---|---|
| Enzyme Inhibition | Protein Kinase A | 0.45 | 12.3 | Staurosporine |
Q. What are the key challenges in synthesizing this compound, and how can they be mitigated during protocol development?
- Methodological Answer :
- Challenge : Low yield in final coupling steps due to steric hindrance.
- Solution : Optimize reaction conditions (e.g., microwave-assisted synthesis, catalyst screening) to improve efficiency .
- Challenge : Epimerization during purification.
- Solution : Use chiral stationary phases in HPLC and monitor optical rotation to ensure stereochemical integrity .
Advanced Research Questions
Q. How to design experiments assessing this compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Controlled Variables : pH (1.2–7.4), temperature (37°C), and enzymatic exposure (e.g., liver microsomes).
- Analytical Workflow :
Accelerated stability testing (40°C/75% RH) to predict degradation pathways .
LC-MS/MS to quantify degradation products; use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of degradation rates .
Q. How to resolve contradictions in reported pharmacological data for this compound across independent studies?
- Methodological Answer :
- Root-Cause Analysis :
- Compare experimental protocols (e.g., cell line variability, assay endpoints) to identify methodological discrepancies .
- Conduct meta-analysis of published IC₅₀ values using random-effects models to quantify heterogeneity .
- Validation Steps :
- Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, buffer systems) .
- Perform sensitivity analyses to determine if outliers arise from specific parameters (e.g., solvent polarity) .
Q. What strategies optimize this compound’s synthetic protocol for scalable production while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce side products .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .
- Quality-by-Design (QbD) Approach :
- Define critical quality attributes (CQAs) (e.g., enantiomeric excess >99%).
- Use design of experiments (DoE) to map parameter interactions (e.g., temperature, catalyst loading) .
Key Considerations for Data Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
